Product packaging for Methyl 1-methyl-1H-imidazole-4-carboxylate(Cat. No.:CAS No. 17289-19-9)

Methyl 1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B091893
CAS No.: 17289-19-9
M. Wt: 140.14 g/mol
InChI Key: KZPZTVKOJSKVBV-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Medicinal Chemistry

The imidazole (B134444) ring is a fundamental component in many biologically important molecules, including the amino acid histidine and purines found in DNA. chemijournal.comwikipedia.org Consequently, imidazole derivatives are a major focus in the development of new pharmaceuticals. nih.gov They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govwisdomlib.org

Methyl 1-methyl-1H-imidazole-4-carboxylate and its parent acid, 1-Methyl-1H-imidazole-4-carboxylic acid, are primarily utilized as intermediates in the synthesis of these bioactive molecules and hormones. guidechem.com The carboxyl group of the parent acid can undergo esterification or be converted to a more reactive acyl chloride, allowing for further chemical modifications. guidechem.com This positions this compound as a valuable starting material for creating a diverse library of compounds for drug discovery and other applications. For instance, imidazole derivatives are being investigated for their role in creating functional materials, such as those used in solar cells and catalysis. rsc.org

Historical Context of Imidazole Derivative Research

The study of imidazole and its derivatives dates back to the mid-19th century. In 1858, the German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. chemijournal.comwikipedia.orgnih.govjetir.org This reaction, now known as the Debus synthesis, laid the groundwork for the field of imidazole chemistry, although it often resulted in low yields. wisdomlib.orgjetir.org

Over the years, numerous other methods for synthesizing the imidazole core have been developed, such as the Radiszewski synthesis, which utilizes dicarbonyl compounds and ammonia. chemijournal.comwisdomlib.org These foundational synthetic routes have been refined and expanded upon, leading to the efficient production of a vast array of substituted imidazoles. The development of methods to create substituted imidazole carboxylates has been a significant area of this research, enabling the exploration of their potential applications.

Current Research Trajectories and Scholarly Objectives

Contemporary research continues to explore the vast potential of imidazole derivatives. A key objective is the development of novel, regiocontrolled synthetic methods to produce substituted imidazoles with high efficiency and functional group tolerance. rsc.orgrsc.org Recent advancements include metal-free, multi-component condensation reactions for the functionalization of the imidazole ring. beilstein-journals.org

Researchers are actively investigating the synthesis of various imidazole carboxylate derivatives to build libraries of compounds for screening against different diseases. nih.gov For example, there is ongoing research into the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids as potential inhibitors for interactions between host proteins and viral enzymes. nih.gov Furthermore, the use of amino acid-derived imidazole-carboxylates to create chiral ligands for transition metals is a promising area of research with applications in asymmetric catalysis and the development of new antimicrobial and antitumor agents. csic.es The continuous exploration of new synthetic strategies and applications underscores the enduring importance of imidazole-based compounds, including this compound, in modern chemical and medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B091893 Methyl 1-methyl-1H-imidazole-4-carboxylate CAS No. 17289-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPZTVKOJSKVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378509
Record name METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-19-9
Record name Methyl 1-methyl-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
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Record name METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
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Record name Methyl 1-methyl-1H-imidazole-4-carboxylate
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Synthetic Methodologies for Methyl 1 Methyl 1h Imidazole 4 Carboxylate and Analogues

Direct Esterification Approaches

Direct esterification of 1-methyl-1H-imidazole-4-carboxylic acid is a straightforward method for obtaining the methyl ester. This transformation typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Another effective reagent for this conversion is methyl imidazole (B134444) carbamate (B1207046) (MImC). enamine.net This compound offers a chemoselective method for the esterification of carboxylic acids, often providing high yields and minimizing side reactions with other functional groups. enamine.net The reaction with MImC generally proceeds well in polar solvents like acetonitrile (B52724) or ethyl acetate (B1210297) at elevated temperatures. enamine.net

Multi-Step Synthesis from Imidazole Carboxylic Acid Precursors

More elaborate synthetic routes to methyl 1-methyl-1H-imidazole-4-carboxylate and its analogs often begin with precursor imidazole carboxylic acids or their esters. These multi-step sequences allow for greater structural diversity in the final products.

Carbonyl Activation and Transformation

Activation of the carboxylic acid group is a key step in many synthetic pathways. One common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.comorganic-chemistry.org CDI converts the carboxylic acid into a highly reactive acylimidazole intermediate, which can then readily react with nucleophiles like methanol to form the desired ester. commonorganicchemistry.comresearchgate.net This method is often efficient and avoids the need for harsh reaction conditions. organic-chemistry.org The use of CDI can lead to complete activation of the carboxylic acid to the imidazolide. researchgate.net

Alternatively, the carboxylic acid can be converted to an acid chloride. For instance, 5-methyl-1H-imidazole-4-carboxylic acid can be treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to yield the corresponding acid chloride. prepchem.com This reactive intermediate can then be esterified with methanol.

A patent describes a process where imidazole-4-carboxylic acid ethyl ester is first protected at the nitrogen with a triphenylmethyl (trityl) group. google.com The ethyl ester is then hydrolyzed to the carboxylic acid, which is subsequently condensed with N,O-dimethylhydroxylamine hydrochloride. google.com This forms a Weinreb amide, a versatile intermediate for further transformations.

Ring Formation Strategies for Imidazole Carboxylates

The synthesis of the imidazole ring itself is a fundamental strategy for producing a wide array of substituted imidazole carboxylates. There are numerous methods for constructing the imidazole core. baranlab.orgresearchgate.net

One approach involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia, a reaction known as the Radziszewski synthesis. baranlab.org Variations of this method allow for the introduction of different substituents on the imidazole ring.

A more recent and efficient method for synthesizing 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. nih.gov This reaction is thought to proceed through the initial deprotonation of the ethyl isocyanoacetate, followed by nucleophilic attack on the imidoyl chloride, tautomerization, and subsequent cyclization to form the imidazole ring. nih.gov

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. ajrconline.org This technique has been successfully applied to the synthesis of various imidazole derivatives. researchgate.net

For example, a one-pot, multicomponent reaction for the synthesis of diversely functionalized imidazole-4-carboxylates has been developed using microwave assistance. nih.gov This method involves the 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes. nih.gov This approach allows for the rapid generation of a library of imidazole-4-carboxylates with various substituents at the C-2, N-3, and C-5 positions. nih.gov

The synthesis of 2,4,5-trisubstituted imidazoles can also be achieved under microwave irradiation in a four-component condensation of benzil, an aldehyde, an amine, and ammonium (B1175870) acetate under solvent-free conditions. researchgate.net

N-Alkylation Strategies for Imidazole Derivatives

The introduction of an alkyl group at the N-1 position of the imidazole ring is a crucial step in the synthesis of this compound and its analogs. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz

Generally, in basic media, the alkylation of the imidazole anion is governed by electronic and steric effects. otago.ac.nz Electron-withdrawing groups at the 4(5)-position tend to direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz The steric bulk of both the substituent and the alkylating agent also plays a significant role, with a preference for alkylation at the less hindered nitrogen. otago.ac.nz

In neutral conditions, the tautomeric equilibrium of the imidazole ring can be a dominant factor. otago.ac.nz For imidazoles with electron-withdrawing substituents, the 4-substituted tautomer is often more stable, which can influence the final product ratio. otago.ac.nz

Chemical Reactivity and Derivatization Studies of Methyl 1 Methyl 1h Imidazole 4 Carboxylate

Ester Functional Group Transformations

The methyl ester group in Methyl 1-methyl-1H-imidazole-4-carboxylate is amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-methyl-1H-imidazole-4-carboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Base-Catalyzed Hydrolysis:

Base-catalyzed hydrolysis, or saponification, is a common method for the conversion of esters to carboxylic acids. For related imidazole (B134444) esters, such as ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, hydrolysis has been successfully carried out using bases like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent or a mixture of solvents including water. nih.gov A similar approach is applicable to this compound. The reaction typically proceeds by the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Table 1: Representative Conditions for Base-Catalyzed Hydrolysis

ReagentSolventTemperatureProduct
Sodium Hydroxide (NaOH)Methanol (B129727)/WaterReflux1-methyl-1H-imidazole-4-carboxylic acid
Potassium Hydroxide (KOH)Ethanol (B145695)/WaterRoom Temp. to Reflux1-methyl-1H-imidazole-4-carboxylic acid

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is another viable route. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of the carboxylic acid and methanol. This process is reversible and is typically driven to completion by using a large excess of water.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess. nih.gov

For this compound, transesterification would allow for the synthesis of other alkyl esters (e.g., ethyl, propyl).

Base-Catalyzed Transesterification: In the presence of a base, such as an alkoxide, the reaction proceeds through a nucleophilic acyl substitution mechanism. For example, reacting the methyl ester with ethanol and a catalytic amount of sodium ethoxide would yield Ethyl 1-methyl-1H-imidazole-4-carboxylate and methanol.

Acid-Catalyzed Transesterification: Under acidic conditions, the ester's carbonyl group is protonated, increasing its reactivity towards a nucleophilic attack by another alcohol. For instance, heating the methyl ester in ethanol with a catalytic amount of a strong acid like sulfuric acid would also produce the corresponding ethyl ester.

Table 2: Potential Transesterification Reactions

Reactant AlcoholCatalystProduct
EthanolSodium Ethoxide or H₂SO₄Ethyl 1-methyl-1H-imidazole-4-carboxylate
PropanolSodium Propoxide or H₂SO₄Propyl 1-methyl-1H-imidazole-4-carboxylate
Benzyl (B1604629) AlcoholSodium Benzyl Oxide or H₂SO₄Benzyl 1-methyl-1H-imidazole-4-carboxylate

Conversion to Acyl Halides

The conversion of this compound to its corresponding acyl halide, specifically the acyl chloride, is a critical step for further derivatization, such as in the synthesis of amides and other esters. While direct conversion from the ester can be challenging, a common and efficient method involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by treatment with a halogenating agent.

The synthesis of 1-methyl-1H-imidazole-4-carboxylic acid chloride hydrochloride can be achieved by reacting the parent carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. guidechem.comprepchem.com The use of a catalyst, such as a few drops of dimethylformamide (DMF), is often employed when using oxalyl chloride. prepchem.com The resulting acyl chloride is typically obtained as its hydrochloride salt due to the presence of the basic imidazole ring. guidechem.com

Reactivity of the Imidazole Heterocycle

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. Nucleophilic substitution on the ring is generally less favorable unless the ring is activated by strong electron-withdrawing groups.

Electrophilic Substitution Reactions

The position of electrophilic substitution on the imidazole ring is influenced by the existing substituents. The N-methyl group at position 1 and the methyl carboxylate group at position 4 direct incoming electrophiles. In general, for 1-substituted imidazoles, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich. nih.govnih.gov The C2 position is the next most reactive site, while the C4 position is generally deactivated by the electron-withdrawing carboxylate group.

Nitration: Nitration of 1-methylimidazole (B24206) is known to yield 1-methyl-5-nitroimidazole. nih.gov By analogy, the nitration of this compound is expected to occur at the C5 position, yielding Methyl 1-methyl-5-nitro-1H-imidazole-4-carboxylate. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com

Halogenation: Halogenation, such as bromination or chlorination, is also expected to occur at the C5 position. Mild halogenating agents can be employed to achieve selective monohalogenation.

Table 3: Predicted Electrophilic Substitution Products

ReactionReagentsMajor Product
NitrationHNO₃ / H₂SO₄Methyl 1-methyl-5-nitro-1H-imidazole-4-carboxylate
BrominationBr₂ / SolventMethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
ChlorinationCl₂ / SolventMethyl 5-chloro-1-methyl-1H-imidazole-4-carboxylate

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. libretexts.orglibretexts.org The imidazole ring of this compound, which lacks such potent activating groups (the ester group is only moderately deactivating), is not expected to readily undergo nucleophilic substitution under standard conditions.

For nucleophilic substitution to occur, the imidazole ring would typically need to be further functionalized with groups like nitro or halo substituents, particularly at the C2 or C5 positions. In such activated systems, a nucleophile could displace the leaving group. However, for the parent this compound, this type of reactivity is not commonly observed.

Reductive and Oxidative Transformations

The chemical reactivity of this compound allows for various reductive and oxidative transformations, targeting either the ester functional group or the imidazole ring. These reactions are crucial for the synthesis of novel derivatives with potential applications in various fields of chemistry.

Reductive Transformations

The primary reductive transformation of this compound involves the reduction of the ester group to a primary alcohol. This conversion is a fundamental step in modifying the C4 substituent and is typically achieved using powerful reducing agents.

One of the most common and effective reagents for this purpose is lithium aluminum hydride (LiAlH4). chemicalbook.com Carboxylic acids and their esters can be reduced to primary alcohols using strong reducing agents like LiAlH4 or borane (B79455) (BH3). youtube.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. youtube.com The reduction with LiAlH4 proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion effectively replaces the methoxy (B1213986) group of the ester, leading to an aldehyde intermediate which is subsequently reduced to the primary alcohol. libretexts.org

A documented example is the synthesis of (1-methyl-1H-imidazol-4-yl)methanol. Although the specific substrate mentioned in the literature is the ethyl ester, the reaction is directly analogous for the methyl ester. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com

Table 1: Reduction of this compound

ReactantReagentSolventProductYield (%)Reference
This compound (analogous)Lithium aluminum hydride (LiAlH4)THF(1-methyl-1H-imidazol-4-yl)methanol73 chemicalbook.com

This transformation is significant as the resulting alcohol, (1-methyl-1H-imidazol-4-yl)methanol, can be further functionalized. For instance, it can be converted to the corresponding chloride, 5-chloromethyl-1-methyl-1H-imidazole, by reacting with thionyl chloride. chemicalbook.com

Oxidative Transformations

The oxidative transformations of this compound can potentially occur at the imidazole ring. The imidazole ring itself is a heterocyclic system that can undergo oxidation, especially in the presence of strong oxidants.

One potential oxidative pathway is the N-oxidation of the tertiary nitrogen atom (N-3) of the imidazole ring. For the parent compound, 1-methylimidazole, oxidation with reagents like hydrogen peroxide can lead to the formation of 1-methylimidazole-N-oxide. orgsyn.org This suggests that a similar transformation could be possible for this compound, yielding the corresponding N-oxide derivative. The formation of N-oxides from N-heterocycles is a known transformation that can alter the electronic properties and reactivity of the parent molecule. nih.gov

Furthermore, the imidazole ring can be susceptible to oxidative degradation under certain conditions. Studies on the atmospheric oxidation of imidazole have shown that it can react with oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). acs.org These reactions can lead to ring-opening products. While these specific conditions are related to atmospheric chemistry, they highlight the potential for the imidazole core in this compound to be oxidized under potent oxidizing conditions.

Table 2: Potential Oxidative Transformations of the 1-Methylimidazole Core

Reactant CoreReagent/ConditionTransformation TypePotential Product TypeReference
1-MethylimidazoleHydrogen PeroxideN-Oxidation1-Methylimidazole-N-oxide orgsyn.org
Imidazole•OH, NO3•, O3Ring OxidationRing-opened products acs.org
Imidazole DerivativeUV light, O2Photo-oxidationHydroperoxides, ring-cleavage products rsc.org

It is important to note that the presence of the electron-withdrawing carboxylate group at the C4 position may influence the susceptibility of the imidazole ring to oxidation compared to the unsubstituted 1-methylimidazole.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For Methyl 1-methyl-1H-imidazole-4-carboxylate, various NMR experiments are crucial for assigning the specific protons and carbons within the molecule.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the N-methyl group, and the methyl ester group. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the protons on the imidazole ring (H-2 and H-5) would appear at different chemical shifts due to their distinct electronic environments. The N-methyl protons and the methyl ester protons would each exhibit a singlet, with their chemical shifts providing further confirmation of the structure.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-2 (imidazole ring)7.5 - 7.8Singlet
H-5 (imidazole ring)7.8 - 8.1Singlet
N-CH₃3.8 - 4.0Singlet
O-CH₃3.7 - 3.9Singlet

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the ester, the carbons of the imidazole ring, and the methyl carbons would be key identifiers.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (ester)160 - 165
C-2 (imidazole ring)138 - 142
C-4 (imidazole ring)125 - 130
C-5 (imidazole ring)115 - 120
N-CH₃33 - 36
O-CH₃51 - 54

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₈N₂O₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. The molecular weight of this compound is 140.14 g/mol . researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC would first be used to separate the compound from any impurities. The separated compound would then be introduced into the mass spectrometer, which would provide data on its molecular weight and fragmentation pattern. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of the compound present. The use of LC-MS for the analysis of various imidazole derivatives has been well-documented in scientific literature. chemscene.comipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying functional groups and understanding the bonding within a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum is interpreted by assigning absorption bands to specific molecular vibrations.

For related imidazole compounds, the FTIR spectra exhibit distinct peaks that confirm their molecular structure. For instance, the analysis of 1H-Imidazole-4-carboxylic acid shows characteristic peaks for the C=O stretching, C-N stretching of the imidazole ring, C-O stretching, and C-H bending. researchgate.net In complexes derived from 1-methyl-1H-imidazole-4-carboxylic acid, such as triorganotin(IV) carboxylates, the infrared spectra show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (ν(COO)). researchgate.net Specifically, these ν(COO) bands appear around 1645 cm⁻¹ and 1391 cm⁻¹. researchgate.net

Based on the analysis of the parent molecule, 1-methyl-1H-imidazole, and related carboxylated structures, the expected FTIR spectral features for this compound would include:

C-H stretching: Vibrations from the methyl groups and the imidazole ring.

C=O stretching: A strong absorption from the carbonyl of the methyl ester group.

C=N and C=C stretching: Vibrations characteristic of the imidazole ring.

C-N stretching: From the imidazole ring and the N-methyl group.

C-O stretching: Associated with the ester functionality.

Ring vibrations and C-H bending: Further confirming the imidazole core structure.

The NIST database for 1-methylimidazole (B24206), a core component of the title compound, provides a reference spectrum showing these characteristic ring and methyl group vibrations. nist.gov

Table 1: Representative FTIR Peak Assignments for Imidazole-4-Carboxylate Derivatives

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
~1680C=O stretchingCarboxylic Acid/Ester researchgate.net
~1645Asymmetric ν(COO)Carboxylate researchgate.net
~1391Symmetric ν(COO)Carboxylate researchgate.net
~1380C-N stretchingImidazole Ring researchgate.net
~1160C-N stretchingImidazole Ring researchgate.net
~1030C-O stretchingCarboxylic Acid/Ester researchgate.net
~787C-H bendingImidazole Ring researchgate.net

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule, which are related to the conjugated π-system of the imidazole ring.

Ultraviolet-Visible (UV-Vis) spectroscopy of imidazole derivatives is characterized by absorption bands resulting from π-π* and n-π* electronic transitions within the heterocyclic ring. For copolymers containing N-vinyl imidazole, a distinct absorption maximum is observed around 290 nm, which is attributed to the π-π* and σ-π* transitions of the C=N bond within the imidazole ring. researchgate.net The study of various metal complexes with 1H-imidazole-4-carboxylic acid also relies on electronic spectra to help infer the structure and coordination environment of the metal ion.

For this compound, the conjugated system of the imidazole ring, influenced by the carboxylate substituent, is expected to show characteristic absorptions in the UV region. These absorptions are sensitive to the solvent environment and any potential intermolecular interactions.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While a crystal structure for this compound itself is not detailed in the searched literature, extensive crystallographic studies have been performed on closely related compounds. For example, the crystal structure of a triorganotin(IV) complex of 1-methyl-1H-imidazole-4-carboxylate has been determined. researchgate.net Similarly, detailed XRD analysis of technetium complexes with methylimidazole ligands reveals specifics of their coordination geometry and intermolecular interactions, including π-stacking. mdpi.com

In another study, the crystal structure of a complex salt containing imidazole and imidazolium (B1220033) perchlorate (B79767) was determined, showing how these rings link via hydrogen bonds. researchgate.net Research on a substituted benzimidazole (B57391) derivative, Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, details its crystal data, including space group and cell parameters, and highlights face-to-face π–π stacking as a dominant structural motif. nih.gov These examples demonstrate the utility of XRD in confirming molecular structures and understanding the forces that govern crystal packing in imidazole-based compounds.

Table 2: Example Crystal Data for a Related Imidazole Derivative

ParameterValueReference
Empirical FormulaC₁₆H₁₆N₄O₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)7.9701 (2) nih.gov
b (Å)22.1819 (6) nih.gov
c (Å)8.8770 (2) nih.gov
β (°)100.825 (1) nih.gov
Volume (ų)1541.69 (7) nih.gov
Z4 nih.gov

Thermal Analysis (e.g., TGA-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic transitions like melting or decomposition.

Studies on various imidazole derivatives demonstrate the utility of these methods. For instance, the thermal stability of bis(imidazole) derivatives has been investigated using TGA/DTG to understand their decomposition patterns. The thermal analysis of some pharmaceutical compounds containing imidazole moieties reveals their stability up to certain temperatures, followed by distinct stages of mass loss corresponding to the fragmentation of specific parts of the molecule.

For this compound, a TGA-DTA analysis would determine its melting point, decomposition temperature, and provide information about the thermal events that occur upon heating. This is crucial for understanding the material's stability under various thermal conditions.

Advanced Imaging and Elemental Analysis (e.g., FE-SEM, Elemental Analysis)

Field-Emission Scanning Electron Microscopy (FE-SEM) is a technique used to visualize the surface morphology and topography of materials at high resolution. While more commonly applied to nanomaterials or polymers, FE-SEM could be used to study the crystal habit and surface features of crystalline this compound.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements, which is then compared to the theoretical values calculated from the molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a newly synthesized compound. In the synthesis of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates, elemental analysis was used to confirm the stoichiometry of the resulting complexes by comparing the calculated and experimentally found percentages of C, H, and N. researchgate.net

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Diverse Heterocyclic Compounds

Methyl 1-methyl-1H-imidazole-4-carboxylate serves as a crucial scaffold for the construction of a variety of heterocyclic compounds. Its inherent reactivity allows for transformations that lead to the formation of more complex ring systems. For instance, it is a key intermediate in the synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylate esters, which are ubiquitous structural motifs in many biologically active compounds. nih.govmdpi.com The synthesis often involves cycloaddition reactions, such as the reaction between ethyl isocyanoacetate and imidoyl chlorides, to construct the desired imidazole (B134444) framework. nih.gov

Furthermore, the ester functional group of this compound can be readily modified. For example, it can undergo hydrolysis to form the corresponding carboxylic acid, 1-methyl-1H-imidazole-4-carboxylic acid. smolecule.combiosynth.com This carboxylic acid can then be converted into an acyl chloride, a highly reactive intermediate for further synthetic transformations. guidechem.comprepchem.com These transformations open pathways to a diverse range of heterocyclic structures with potential applications in various fields.

Precursor for Bioactive Molecules

The imidazole ring is a fundamental component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. pharmaguideline.comnih.gov Consequently, derivatives of imidazole, such as this compound, are valuable precursors for the synthesis of new bioactive molecules. guidechem.com Research has shown that imidazole-based compounds exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. smolecule.comnih.govnih.gov

For example, studies have explored the potential of 1-methyl-1H-imidazole-4-carboxylic acid derivatives as anticancer and antibacterial agents. smolecule.com The ability to modify the core imidazole structure of this compound allows for the generation of libraries of new compounds that can be screened for various biological activities. chemscene.com This makes it a key starting material in drug discovery and development programs. smolecule.com

Role in Medicinal Chemistry Intermediate Synthesis

In the realm of medicinal chemistry, this compound and its derivatives play a pivotal role as intermediates in the synthesis of pharmaceutical agents. guidechem.comorganic-chemistry.org The structural motif of 1,5-disubstituted imidazoles, which can be synthesized from this compound, is present in inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.govmdpi.com

The synthesis of these complex medicinal intermediates often involves multi-step reaction sequences where the imidazole-4-carboxylate core is strategically functionalized. For instance, the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides, which have shown potential as HIV-1 integrase inhibitors, starts from the corresponding ester intermediates derived from precursors like this compound. nih.gov The versatility of this building block allows for the creation of a diverse range of structures for structure-activity relationship (SAR) studies, a critical aspect of drug design. nih.gov

Ligand Design in Coordination Chemistry

The imidazole moiety, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. mdpi.comresearchgate.net This property makes this compound and its derivatives valuable components in the design of ligands for coordination chemistry. researchgate.net These ligands can be used to construct metal-organic frameworks (MOFs) and other coordination polymers with unique structures and properties. mdpi.comresearchgate.net

The nitrogen atoms of the imidazole ring can bind to a variety of metal centers, while the carboxylate group can also participate in coordination, leading to the formation of stable and well-defined structures. mdpi.comresearchgate.net The ability to functionalize the imidazole ring and the carboxylate group provides a high degree of control over the resulting coordination complex's geometry and properties. researchgate.net This has led to the development of novel coordination compounds with potential applications in catalysis, materials science, and biological systems. mdpi.com

Catalytic Applications in Organic Transformations

N-methylimidazole, the parent compound of this compound, has been shown to be an effective catalyst in various organic reactions. organic-chemistry.orgacs.org It can act as a nucleophilic catalyst, for instance, in the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds, providing an efficient and environmentally friendly method for synthesizing β-amino carbonyl compounds. organic-chemistry.org These products are valuable intermediates in pharmaceutical synthesis. organic-chemistry.org

Furthermore, N-methylimidazole-functionalized materials, such as gold nanoparticles and carboxymethylcellulose-supported palladium nanoparticles, have demonstrated catalytic activity. rsc.orgnih.gov These catalysts have been used in reactions like the cleavage of carboxylic acid esters and Suzuki cross-coupling reactions. rsc.orgnih.gov The presence of the N-methylimidazole moiety enhances the catalytic efficiency and stability of these systems. nih.gov While direct catalytic applications of this compound itself are less documented, its derivatives and the broader class of N-methylimidazoles showcase the potential of this structural motif in catalysis.

Investigation of Biological Activities and Pharmacological Potential

Antimicrobial Properties

The imidazole (B134444) ring is a well-established pharmacophore in the development of antimicrobial agents. uib.no While specific studies on Methyl 1-methyl-1H-imidazole-4-carboxylate are limited, the broader class of imidazole-containing compounds has demonstrated significant antimicrobial effects.

Direct studies detailing the antibacterial activity of this compound are not extensively available in the reviewed literature. However, the potential for imidazole derivatives to exhibit antibacterial properties is well-documented. For instance, a related compound, Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this related compound has been reported against several pathogens, as detailed in the table below.

Table 1: Antibacterial Activity of a Related Imidazole Compound

Microbial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus 4.0
Escherichia coli 8.0
Klebsiella pneumoniae 16.0

Data pertains to Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and is provided for contextual purposes.

It is important to note that this data does not directly reflect the activity of this compound, but it highlights the potential of the imidazole scaffold in antibacterial research.

Similar to its antibacterial potential, the direct antifungal activity of this compound has not been a primary focus of published research. Nevertheless, the imidazole functional group is a key feature of many clinically used antifungal drugs. thieme-connect.de This underscores the potential for its derivatives to possess antifungal properties. The general therapeutic utility of imidazole-based compounds against fungal infections is widely acknowledged in the pharmaceutical industry. uib.nothieme-connect.de

Anticancer Activity Research

The role of this compound as a building block for novel anticancer agents has garnered more significant attention. Its utility in the synthesis of targeted therapies is a key aspect of its pharmacological potential.

Direct research into the specific anticancer mechanism of action of this compound is limited. However, its application as a reactant in the synthesis of inhibitors for the RNA helicase DHX9 provides insight into a potential pathway for therapeutic intervention. google.com DHX9 is a crucial enzyme involved in several cellular processes that are hallmarks of cancer, including:

Sustained Proliferative Signaling: DHX9 plays a role in gene regulation that promotes continuous cell division. google.com

Evasion of Growth Suppressors: The enzyme is involved in pathways that allow cancer cells to bypass natural checkpoints that would normally halt their growth. google.com

Maintenance of Genomic Stability: DHX9 has regulatory roles in various RNA and DNA related cellular processes. google.com

By serving as a starting material for DHX9 inhibitors, this compound is integral to the development of compounds that can disrupt these cancer-associated pathways. google.com

While there are no direct studies demonstrating the inhibition of tumor growth or induction of apoptosis by this compound itself, the compounds derived from it have shown such activities. The inhibition of DHX9, a target of these derivative compounds, is linked to the evasion of apoptosis, suggesting that its inhibition could lead to programmed cell death in cancer cells. google.com Research on DHX9 inhibitors has shown anti-proliferative activity in various cancer cell lines and has been a focus of in vivo studies to assess tumor volume changes. google.com The development of these inhibitors often involves the use of this compound as a key chemical intermediate. google.comgoogleapis.com

Tubulin Polymerization Inhibition Studies

The imidazole core is a key feature in a class of potent tubulin polymerization inhibitors. Although this compound itself has not been the direct subject of these studies, structurally related compounds, where the ester group at the C-4 position is replaced by other functionalities, have shown significant anticancer activity by disrupting microtubule dynamics.

A series of 2-aryl-4-benzoyl-imidazoles (ABI) were developed based on earlier 2-aryl-imidazole-4-carboxylic amide (AICA) derivatives. nih.gov These compounds demonstrated potent antiproliferative activity by inhibiting tubulin polymerization through interaction with the colchicine (B1669291) binding site. nih.govnih.gov The modification from an amide linker (in AICA) to a carbonyl linker (in ABI) and the replacement of a thiazole (B1198619) ring with an imidazole ring retained potent antiproliferative activity while significantly improving water solubility. nih.gov

The most active of the ABI analogs, compound 5da , exhibited an average IC₅₀ value of 15.7 nM against a panel of cancer cell lines. nih.gov In a follow-up study, reversing the orientation to create 4-aryl-2-benzoyl-imidazoles (RABI) also resulted in compounds with excellent antiproliferative properties, with the most active compound, 12a , showing an average IC₅₀ of 14 nM. nih.gov These studies confirm that the imidazole scaffold is a viable backbone for developing tubulin polymerization inhibitors that can circumvent multidrug resistance mechanisms. nih.govnih.gov

Tubulin Polymerization Inhibitory Activity of Imidazole Derivatives

Compound SeriesKey Structural FeaturesMost Active CompoundAverage IC₅₀ (nM)Mechanism of Action
AICA2-Aryl-imidazole-4-carboxylic amideN/A3,500 - 10,000Antiproliferative
ABI2-Aryl-4-benzoyl-imidazole5da15.7Inhibition of tubulin polymerization
RABI4-Aryl-2-benzoyl-imidazole12a14.0Inhibition of tubulin polymerization

Enzyme Inhibition Investigations

Derivatives of imidazole-4-carboxylic acid esters have been identified as inhibitors of various enzymes, demonstrating the scaffold's versatility.

In one study, 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters were synthesized and evaluated as antiplatelet agents. nih.gov These compounds were found to inhibit the enzyme cyclooxygenase-1 (COX-1). Specifically, ester 5c was identified as a potent COX-1 inhibitor with an IC₅₀ of 0.4 µM. nih.gov

In the field of antiviral research, imidazole-4-carboxylate esters serve as crucial intermediates for developing inhibitors of HIV-1 integrase. nih.gov A series of 1,5-diaryl-1H-imidazole-4-carboxylate esters were synthesized and subsequently converted into their corresponding carboxylic acids and carbohydrazides. nih.gov While the esters were intermediates, the final derivatives were tested for their ability to inhibit the protein-protein interaction between LEDGF/p75 and HIV integrase. Seventeen of the final compounds showed over 50% inhibition at a concentration of 100 µM. nih.gov

Enzyme Inhibitory Activity of Imidazole-4-Carboxylate Derivatives

Derivative ClassTarget Enzyme/ProcessActive CompoundActivity (IC₅₀ or % Inhibition)
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid estersCOX-1Ester 5c0.4 µM
1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazidesLEDGF/p75-HIV Integrase Interaction17 derivatives>50% inhibition @ 100 µM

Antioxidant Activity Assays

Based on a review of available scientific literature, no studies have been specifically conducted to evaluate the antioxidant activity of this compound or its closely related derivatives. Research on the antioxidant properties of imidazole-containing compounds has typically focused on other structural classes.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies on various derivatives of the imidazole-4-carboxylate core have provided valuable insights for rational drug design. researchgate.netjopir.in

For Tubulin Polymerization Inhibitors:

C-4 Position: The functional group at the C-4 position is critical. Modifying the C-4 carboxylic amide in AICA derivatives to a carbonyl linker in ABI compounds maintained high potency while improving aqueous solubility. nih.gov

N-1 Position: Substitution at the N-1 position of the imidazole ring was explored in the RABI series. The introduction of methyl, ethyl, and benzyl (B1604629) groups at this position generally maintained potent antiproliferative activity. nih.gov

For Enzyme Inhibitors:

Antiplatelet Agents: SAR studies revealed that slight modifications to the imidazole-4-carboxylate scaffold could shift the inhibitory profile. Converting the C-4 ester group to a carboxamide (e.g., compound 6c ) shifted the activity from COX-1 inhibition towards ADP antagonism. nih.gov The nature of the arylalkyl group at the N-1 position also significantly influenced potency and selectivity against different platelet receptors. nih.gov

Anti-HCV Agents: In a study of imidazole-coumarin conjugates designed as anti-HCV agents, an unsubstituted N-1 position (i.e., a hydrogen atom) on the imidazole ring was found to be crucial for potency. mdpi.com Methylation of this nitrogen resulted in a loss of activity. Furthermore, the addition of substituents like halogens or methoxy (B1213986) groups to the coumarin (B35378) moiety enhanced antiviral activity. mdpi.com

HIV-1 Integrase Inhibitors: The development of 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides from their ester precursors allowed for a thorough SAR analysis, indicating that the choice of different aryl substituents at the N-1 and C-5 positions is key to modulating inhibitory activity against the LEDGF/p75-HIV IN interaction. nih.gov

Summary of Structure-Activity Relationship (SAR) for Imidazole-4-Carboxylate Derivatives

Position/Moiety ModifiedBiological TargetSAR Finding
N-1 PositionTubulinSubstitution with small alkyl or benzyl groups is well-tolerated and maintains high potency. nih.gov
N-1 PositionHepatitis C VirusA hydrogen atom is essential for activity; methylation leads to loss of potency. mdpi.com
C-4 Position (Ester vs. Amide)Platelet AggregationAn ester at C-4 favors COX-1 inhibition, while a carboxamide favors ADP antagonism. nih.gov
C-4 Position (Linker)TubulinA carbonyl linker provides better solubility and maintains higher potency than an amide linker. nih.gov
C-5 Position (Aryl group)HIV-1 IntegraseThe nature of the aryl substituent significantly impacts inhibitory activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of imidazole (B134444) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of Methyl 1-methyl-1H-imidazole-4-carboxylate, DFT calculations, often employing functionals like B3LYP and M06 with various basis sets (e.g., 6-311+G(d,p)), have been used to determine optimized molecular geometries and other properties. irjweb.comnih.gov These calculations are crucial for understanding the molecule's three-dimensional structure and how it influences its chemical behavior. For instance, DFT has been used to simulate spectroscopic data, such as NMR chemical shifts, which show good correlation with experimental values. nih.govacs.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comacadpubl.eu

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com The HOMO is often localized over the imidazole and phenyl rings, while the LUMO can be situated on the imidazole and substituted phenyl rings. acadpubl.eu This distribution of frontier orbitals provides insights into the regions of the molecule most likely to participate in chemical reactions. acadpubl.eu

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Imidazole Derivative

ParameterEnergy (eV)
EHOMO-6.2967 irjweb.com
ELUMO-1.8096 irjweb.com
HOMO-LUMO Gap (ΔE) 4.4871 irjweb.com

Molecular Docking Investigations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as an imidazole derivative, might interact with a biological target, typically a protein. researchgate.net

Studies on various imidazole derivatives have shown their potential to bind to the active sites of enzymes like GlcN-6-P synthase. researchgate.net The binding energy and inhibition constant are key metrics derived from docking studies, indicating the affinity of the ligand for the target. researchgate.net For example, molecular docking studies on some imidazole derivatives revealed good binding energies, suggesting they could act as inhibitors for specific enzymes. researchgate.net These interactions often involve the formation of hydrogen bonds with amino acid residues in the active site of the protein. researchgate.net

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be predicted using global reactivity parameters derived from DFT calculations. irjweb.com These parameters include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η): This parameter is a measure of the molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. irjweb.com For a similar imidazole derivative, the chemical hardness was calculated to be 2.2449 eV, which is considered relatively high. irjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity, complementing the qualitative insights from FMO analysis. irjweb.com

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico methods are increasingly used to predict the pharmacokinetic properties and ADMET profiles of drug candidates. While specific ADMET predictions for this compound are not extensively detailed in the provided results, the general approach involves using computational models to estimate properties like solubility, permeability, and potential toxicity. semanticscholar.org The polar nature of the imidazole ring is thought to improve the pharmacokinetic parameters, potentially overcoming solubility issues of drug candidates. nih.gov For other imidazole derivatives, computational tools have been employed to predict these properties, which are crucial for assessing the drug-likeness of a compound. dntb.gov.ua

Electronic and Nonlinear Optical (NLO) Properties Calculations

Computational methods are also employed to investigate the electronic and nonlinear optical (NLO) properties of materials. nih.govbohrium.com NLO materials are of interest for their potential applications in modern technologies. jhuapl.edu DFT calculations can predict NLO properties such as the mean polarizability (⟨α⟩) and the total first hyperpolarizability (βtot). nih.govacs.org For a series of related benzimidazole (B57391) derivatives, these properties were calculated to explore their potential as NLO materials. nih.govacs.org The introduction of strong electron-withdrawing groups, like nitro groups, was found to reduce the HOMO-LUMO energy gap and enhance the NLO response. nih.gov

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The imidazole (B134444) moiety is frequently incorporated into porous materials to enhance their functional properties. nih.gov While direct utilization of Methyl 1-methyl-1H-imidazole-4-carboxylate in large-scale MOF synthesis is an area of ongoing research, its structural components suggest a significant potential as a ligand or a modulator in MOF synthesis.

Studies on similar imidazole-containing ligands have shown that their arrangement within the MOF structure is critical to the material's properties. For instance, chemically coordinated imidazole molecules have been demonstrated to create more effective proton-conduction pathways compared to physically adsorbed ones. nih.gov This suggests that MOFs synthesized with this compound could exhibit interesting properties for applications such as gas storage, separation, and proton conductivity.

Table 1: Potential Contributions of this compound in MOF Synthesis

Structural Feature Potential Role in MOF Synthesis
Imidazole Ring (Nitrogen atoms) Coordination to metal ions, forming the framework structure.
Carboxylate Group Can act as a secondary binding site or be modified post-synthetically.

Catalyst Development and Design

The development of novel catalysts is a cornerstone of green chemistry and efficient chemical synthesis. chemscene.com Imidazole derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. This property is central to their application in catalyst design.

This compound can serve as a ligand for creating homogeneous or heterogeneous catalysts. The resulting metal complexes can be designed to catalyze a wide range of organic transformations. The electronic properties of the imidazole ring, modified by the electron-withdrawing carboxylate group and the electron-donating methyl group, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Furthermore, imidazole-based compounds can themselves act as organocatalysts in certain reactions. The basic nitrogen atom of the imidazole ring can participate in acid-base catalysis. While specific catalytic applications of this compound are still under exploration, its structural similarity to known catalytic motifs suggests its potential in areas such as:

Cross-coupling reactions: As a ligand for palladium, copper, or nickel catalysts.

Acylation and esterification reactions: Where imidazole derivatives can act as acyl transfer agents. enamine.net

Polymerization reactions: As a component of catalyst systems for controlled polymer synthesis.

The versatility of the imidazole scaffold allows for its derivatization, enabling the synthesis of a library of potential catalysts with varied steric and electronic properties. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Imidazole
Palladium
Copper

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient, regioselective, and environmentally benign synthetic methods is crucial for unlocking the full potential of Methyl 1-methyl-1H-imidazole-4-carboxylate and its analogues. While classical methods like the Debus synthesis have been foundational for imidazole (B134444) chemistry, modern approaches offer significant advantages in terms of yield, purity, and substrate scope. irjmets.com

Future research will likely focus on adapting contemporary synthetic strategies to produce this specific compound and its derivatives. One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. nih.gov For instance, one-pot protocols involving the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides have been successful for other imidazole-4-carboxylates and could be optimized for this target. nih.gov

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent a highly efficient strategy. researchgate.net Developing a one-pot MCR for this compound would streamline its production. Transition-metal-catalyzed cross-coupling reactions also offer precise control for creating a library of substituted derivatives, enabling detailed structure-activity relationship (SAR) studies. rsc.org The goal is to move towards more sustainable and economically viable processes that minimize waste and maximize efficiency. rsc.org

Table 1: Comparison of Synthetic Approaches for Imidazole-4-Carboxylate Derivatives
Synthetic StrategyDescriptionPotential Advantages for Target CompoundReference
Classical Methods (e.g., Debus, Radiszewski)Condensation reactions involving dicarbonyl compounds, aldehydes, and ammonia.Well-established, foundational chemistry. irjmets.com
Cycloaddition ReactionsReaction of synthons like ethyl isocyanoacetate with imidoyl chlorides.Efficient construction of the 1,5-disubstituted imidazole-4-carboxylate core. nih.gov
Microwave-Assisted Synthesis (MAOS)Use of microwave irradiation to accelerate reactions, such as 1,5-electrocyclization.Reduced reaction times, higher yields, and cleaner reactions. nih.gov
Metal-Mediated CyclizationIodine-mediated oxidative [4+1] cyclization of enamines.Provides access to imidazole-4-carboxylic derivatives with wide substrate tolerance. organic-chemistry.org
Multi-Component Reactions (MCRs)One-pot synthesis from three or more starting materials.High atom economy, simplified procedures, and rapid library generation. researchgate.net

Development of Expanded Biological Applications

The imidazole scaffold is present in numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. researchgate.netnih.govnih.gov This versatility stems from the imidazole ring's ability to engage in hydrogen bonding and coordinate with metal ions, facilitating interactions with biological targets like enzymes and receptors. researchgate.net Consequently, this compound serves as a valuable starting point for the discovery of new therapeutic agents.

Future research should systematically explore the biological potential of this compound and its derivatives. Given the prevalence of imidazoles in anticancer agents, screening for cytotoxicity against various cancer cell lines is a logical first step. nih.govnih.gov For example, some imidazole derivatives act as potent inhibitors of checkpoint kinase 1 (CHK-1) or human topoisomerase IIα, while others disrupt tubulin polymerization. nih.govnih.gov

In the realm of infectious diseases, related imidazole compounds have shown significant antifungal activity, often by inhibiting the C14α-demethylase enzyme crucial for fungal cell membrane integrity. mdpi.com Therefore, evaluating this compound against pathogenic fungi like Candida species and Rhizoctonia solani is warranted. mdpi.comnih.gov Additionally, based on findings for structurally similar molecules, there is potential for antiplatelet activity through mechanisms like COX-1 inhibition or antagonism of platelet-activating factor (PAF) receptors. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives
Therapeutic AreaPotential Molecular TargetRationale Based on Related ImidazolesReference
OncologyKinases (e.g., CHK-1), Topoisomerase IIα, TubulinDerivatives have shown potent inhibition of key cancer pathways and cell cycle components. researchgate.netnih.govnih.gov
Infectious Disease (Antifungal)C14α-demethylase (Ergosterol Biosynthesis)The azole group is a well-known pharmacophore in antifungal agents. mdpi.com
Inflammation & ThrombosisCyclooxygenase (COX-1/COX-2), Platelet Receptors (e.g., PAF, ADP)Imidazole-4-carboxylic acid derivatives have demonstrated antiplatelet and COX-1 inhibitory activity. nih.govnih.gov
Metabolic Diseaseα-glucosidaseCertain imidazole derivatives are potent inhibitors of α-glucosidase, a target for type 2 diabetes. researchgate.net

Integration into Advanced Materials Systems

The applications of imidazole derivatives extend beyond medicine into the realm of materials science, where they are used to create functional materials such as ionic liquids, polymers, and coordination compounds. irjmets.comresearchgate.netuobasrah.edu.iq The unique properties of the imidazole ring—aromaticity, high polarity, and the ability of its nitrogen atoms to act as ligands—make it a versatile building block. irjmets.comuobasrah.edu.iq

Future work could explore the integration of this compound into advanced materials. Its structure is suitable for designing novel ionic liquids, which are valued for their high thermal stability and conductivity. irjmets.com The ester functionality could be hydrolyzed to the carboxylic acid, which can then serve as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. uobasrah.edu.iq Such materials have applications in gas storage, catalysis, and sensing.

Furthermore, 1H-Imidazole-4-carboxylic acid has been used to modify the surface of dendrimers, altering their catalytic performance. medchemexpress.com This suggests that this compound could be similarly employed as a functional monomer or surface modifier in the development of high-performance polymers and coatings, potentially enhancing durability and resistance to environmental factors. researchgate.net

Table 3: Potential Applications in Advanced Materials
Material TypePotential Role of the CompoundKey Properties and ApplicationsReference
Ionic LiquidsAs a core cation structure after functionalization.High thermal stability and conductivity for use as solvents or electrolytes. irjmets.com
Coordination Polymers / MOFsAs a precursor to the carboxylate ligand for metal coordination.Porous structures for catalysis, gas separation, and photoluminescence. uobasrah.edu.iq
Functional PolymersAs a polymerizable monomer or grafting agent.Creation of robust polymers with enhanced durability and specific functionalities. irjmets.comresearchgate.net
Dendrimer Surface ModificationAs a surface functionalization agent after hydrolysis.Altering surface properties to control catalytic activity and performance. medchemexpress.com

Enhancement of Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules, saving both time and resources. For imidazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations are already being used to predict biological activity and elucidate molecular properties. researchgate.netnih.govdntb.gov.ua

The application of these computational tools to this compound can guide future experimental work. Molecular docking studies can predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of various biological targets, helping to prioritize candidates for synthesis and testing. mdpi.comdntb.gov.ua QSAR and artificial neural network (ANN) models can be developed to establish mathematical relationships between chemical structure and antimicrobial or anticancer activity, enabling the design of more potent analogues. researchgate.net

Moreover, DFT calculations can provide deep insights into the compound's electronic structure, stability, and reactivity, which is valuable for both understanding its biological mechanism and predicting its suitability for materials science applications. nih.gov Combining these in silico methods, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, allows for the early-stage filtering of candidates with poor pharmacokinetic profiles, focusing efforts on molecules with a higher probability of success. mdpi.com

Table 4: Computational Methods for Predictive Research on this compound
Computational MethodSpecific ApplicationResearch GoalReference
Molecular DockingSimulate binding to active sites of enzymes and receptors (e.g., kinases, COX-1, C14α-demethylase).Predict binding affinity, identify key interactions, and guide lead optimization. researchgate.netmdpi.com
QSAR / ANNCorrelate structural descriptors with biological activity (e.g., antimicrobial, cytotoxic).Predict the potency of new derivatives and guide rational drug design. researchgate.net
Density Functional Theory (DFT)Calculate electronic structure, molecular geometry, and reactivity indices.Optimize molecular structure and understand stability and reaction mechanisms. nih.gov
ADME PredictionPredict pharmacokinetic properties like absorption, distribution, metabolism, and excretion.Filter out compounds with poor drug-like properties in early discovery phases. mdpi.comdntb.gov.ua

Q & A

What are the common synthetic routes for Methyl 1-methyl-1H-imidazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves functionalization of the imidazole ring. A general approach is the reaction of 1-methylimidazole with methyl chloroformate in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, inert atmosphere). For example:

Step 1: Dissolve 1-methylimidazole in anhydrous dichloromethane.

Step 2: Add triethylamine dropwise to scavenge HCl.

Step 3: Introduce methyl chloroformate slowly to avoid exothermic side reactions.

Step 4: Purify via column chromatography (e.g., Al₂O₃, ethyl acetate) to isolate the ester .
Key Considerations:

  • Side reactions (e.g., over-alkylation) may occur if stoichiometry is imbalanced.
  • Yield optimization requires strict temperature control (~20–25°C) .

What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent electronic effects.
    • Methyl ester (OCH₃): δ ~3.7–3.8 ppm (singlet).
    • Imidazole ring protons: δ ~6.8–7.4 ppm (split based on adjacent substituents) .
  • IR Spectroscopy: Confirm ester C=O stretch at ~1730 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry (EI): Molecular ion peak at m/z 140.13 (C₆H₈N₂O₂) with fragmentation patterns reflecting ester cleavage .

How can X-ray crystallography resolve structural ambiguities in imidazole derivatives?

Methodological Answer:

  • Crystal Growth: Use slow evaporation of a saturated solution (e.g., ethanol/water mix).
  • Data Collection: Employ SHELX programs (e.g., SHELXL) for refinement. Key metrics:
    • R-factor: <0.05 indicates high precision.
    • Disorder Modeling: Critical for flexible substituents (e.g., ester groups) .
      Example: A related imidazole derivative showed bond length deviations <0.002 Å after refinement, confirming regiochemistry .

How do electronic effects of the ester group influence reactivity?

Methodological Answer:
The electron-withdrawing ester group:

  • Activates the imidazole ring for electrophilic substitution at the 2-position.
  • Facilitates hydrolysis under basic conditions (e.g., NaOH/EtOH) to form 1-methyl-1H-imidazole-4-carboxylic acid .
    Experimental Validation:
  • Kinetic studies show 10× faster hydrolysis at pH 12 vs. pH 7 due to nucleophilic hydroxide attack .

How to address discrepancies in reported melting points (e.g., 102–103°C vs. 98–100°C)?

Methodological Answer:

  • Purity Analysis: Use HPLC (>97% purity) to rule out impurities.
  • Method Variability: Compare DSC (differential scanning calorimetry) vs. capillary methods.
  • Literature Cross-Check: The CAS RN 17289-19-9 reliably reports mp 102–103°C .

What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Bioactive Molecules:
    • Used to synthesize imidazole-based enzyme inhibitors (e.g., xanthine oxidase inhibitors via carboxylate derivatization) .
    • Serves as a precursor for sulfonamide prodrugs (e.g., via sulfonyl chloride intermediates) .
      Case Study: A derivative showed IC₅₀ = 1.2 µM against xanthine oxidase, highlighting structural tunability .

What are the challenges in scaling up synthesis for high-throughput applications?

Methodological Answer:

  • Reactor Design: Transition from batch to continuous flow systems to improve heat dissipation.
  • Purification: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost efficiency.
  • Yield Optimization: Pilot studies show 85% yield at 100 g scale vs. 70% at lab scale due to improved mixing .

How to experimentally determine the regioselectivity of substitution reactions?

Methodological Answer:

  • Competitive Reactions: Compare reactivity of 4-carboxylate vs. 5-carboxylate isomers using isotopic labeling (¹³C NMR).
  • Computational Modeling: DFT calculations predict higher electrophilicity at the 2-position (ΔG‡ = 15 kcal/mol for 2-substitution vs. 22 kcal/mol for 5-substitution) .

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